

DEHP: Ion Channel Modulation in Pituitary Cells

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Compound Focus: Diclofenac Epolamine

CAS No.: 119623-66-4

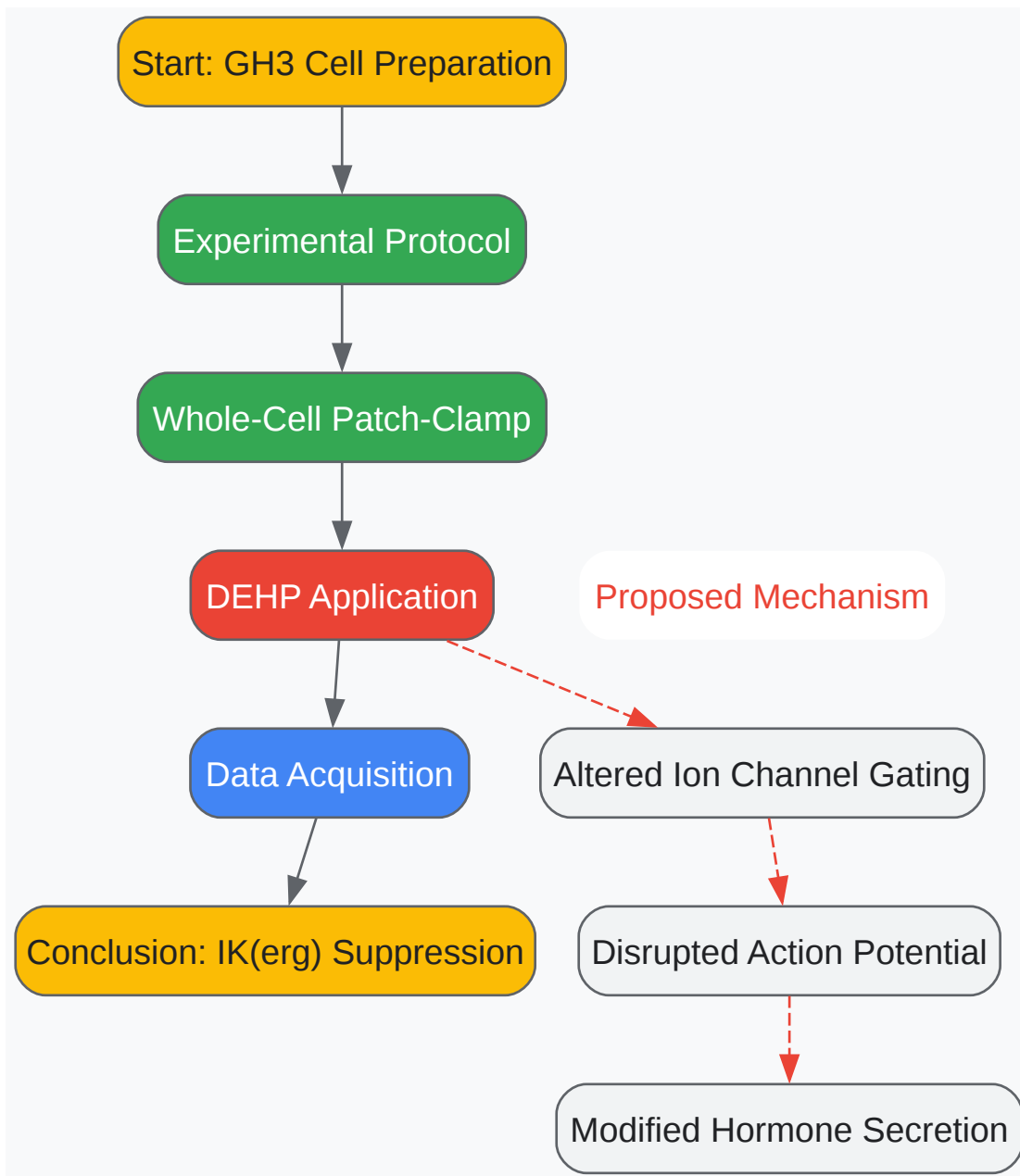
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In endocrine cells, DEHP directly interferes with electrical activity and hormone secretion by modulating specific ion channels. The table below summarizes its effects on the **erg-mediated potassium current** ($I_{K(erg)}$) in pituitary tumor (GH3) cells, a crucial current for regulating action potential repolarization [1] [2].

Target	Effect	Experimental Model	Technique	Key Finding
$I_{K(erg)}$ (erg-mediated K ⁺ current)	Suppression (decreased amplitude) [1] [2]	GH3 pituitary tumor cells [1] [2]	Whole-cell patch-clamp electrophysiology [1] [2]	Direct inhibition independent of genomic effects, altering cell electrical activity [1] [2]

The following diagram illustrates the experimental workflow and the proposed mechanism by which DEHP modulates ion currents in pituitary cells:



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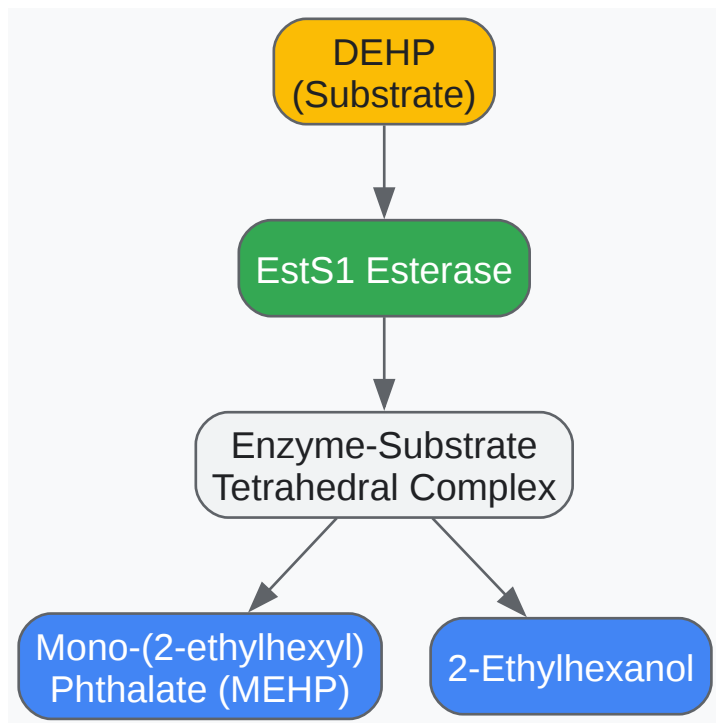
Experimental workflow and proposed mechanism of DEHP on pituitary cells.

DEHP: Enzymatic Degradation Pathway

In the environment, microorganisms degrade DEHP using specific esterase enzymes. The table below outlines the key parameters for the thermostable and pH-tolerant esterase **EstS1** from *Sulfobacillus acidophilus*, which effectively breaks down DEHP [3].

Parameter	Value / Characteristic
Enzyme	EstS1 Esterase
Source	<i>Sulfobacillus acidophilus</i> DSM10332
Molecular Weight	~34 kDa
Specific Activity (vs pNPB)	338 U/mg
Kinetic Parameters (vs pNPB)	K_m : 0.18 mM; V_{max} : 451.95 μ M/min/mg
Catalytic Efficiency (k_{cat}/K_m)	$9.76 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$
Key Catalytic Residue	Ser154 (nucleophile); Met207 (critical for DEHP binding)
Reaction	Hydrolysis of ester bond in DEHP
Products	Mono-(2-ethylhexyl) phthalate (MEHP) + 2-ethylhexanol

The enzymatic degradation process is visualized in the following pathway:



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Enzymatic degradation pathway of DEHP by EstS1 esterase. The catalytic serine residue (Ser154) acts as a nucleophile, attacking the carbonyl carbon of the DEHP ester bond, leading to hydrolysis [3].

Key Takeaways for Researchers

- **Direct Ion Channel Interaction:** DEHP can act as an endocrine disruptor through **non-genomic, direct interactions** with ion channels (like $I_{K(erg)}$) in hormone-secreting cells, rapidly altering their electrical properties and secretion capabilities [1] [2].
- **Structural Insights for Bioremediation:** High-resolution crystal structures of enzymes like **EstS1** (apo and complexed with DEHP products) reveal precise catalytic mechanisms and substrate-binding tunnels. This structural knowledge is crucial for **enzyme engineering** to enhance DEHP degradation efficiency for environmental applications [3].

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References

1. Recent Advances in Ionic Mechanisms in Pituitary Cells [pmc.ncbi.nlm.nih.gov]
2. Recent Advances in Ionic Mechanisms in Pituitary Cells [mdpi.com]
3. A potent broad-spectrum phthalate diester degrading enzyme [sciencedirect.com]

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